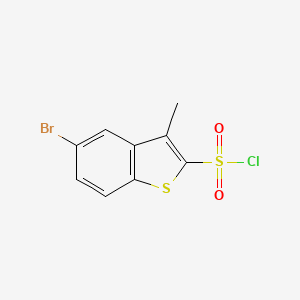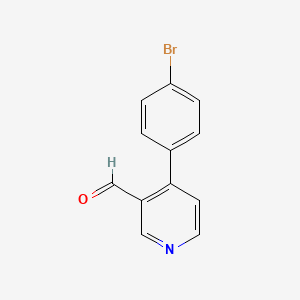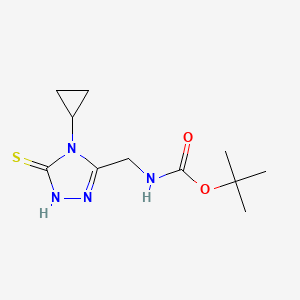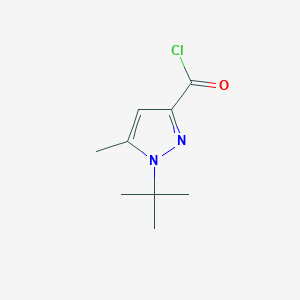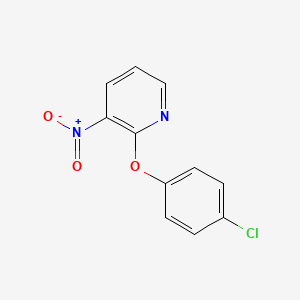
3-Fluoro-4-(trifluoromethyl)benzyl bromide
Descripción general
Descripción
The compound 3-Fluoro-4-(trifluoromethyl)benzyl bromide is a fluorinated organic molecule that is of interest due to its potential applications in various chemical syntheses. The presence of both bromine and trifluoromethyl groups makes it a versatile reagent for further functionalization and incorporation into more complex molecules.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves the introduction of fluorine-containing groups to aromatic rings. For instance, the synthesis of soluble fluoro-polyimides involves reacting a fluorine-containing aromatic diamine with aromatic dianhydrides, where the diamine is obtained by reducing a dinitro-compound synthesized by coupling a chloro-nitro-trifluoromethylbenzene with hydroquinone in the presence of a strong base . Although not directly related to the synthesis of 3-Fluoro-4-(trifluoromethyl)benzyl bromide, this process illustrates the complexity and specificity required in the synthesis of fluorinated aromatic compounds.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. In trifluoromethylated benzanilides, for example, the presence of C(sp3)–F bonds affects the molecular conformation and packing characteristics due to various intermolecular interactions, such as hydrogen bonds and the "fluorous effect" . These interactions are crucial in determining the physical properties and reactivity of the molecules.
Chemical Reactions Analysis
Fluorinated compounds like 3-Fluoro-4-(trifluoromethyl)benzyl bromide can undergo various chemical reactions. For example, benzyl alcohols can be oxidatively rearranged with difluoro(aryl)-λ3-bromane to form aryl fluoromethyl ethers . Similarly, benzyl 2-bromo-2,3,3,3-tetrafluoropropanoate reacts with chiral imines in the presence of zinc to afford α-fluoro-α-(trifluoromethyl)-β-amino esters . These reactions demonstrate the reactivity of bromine and fluorine in facilitating transformations that introduce fluorinated groups into organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-4-(trifluoromethyl)benzyl bromide and related compounds are influenced by their molecular structures. The trifluoromethyl group, in particular, imparts unique properties such as high thermal stability, low moisture absorption, and high hygrothermal stability to polyimide films derived from related diamines . The crystal packing and molecular conformation of trifluoromethylated benzanilides are also affected by the trifluoromethyl group, which can lead to rotational disorder in some crystalline solids . These properties are essential for the practical application of fluorinated compounds in various fields, including materials science and pharmaceuticals.
Aplicaciones Científicas De Investigación
-
Pharmaceutical Chemistry
- Application : 3-Fluoro-4-(trifluoromethyl)benzyl bromide is used in the synthesis of various pharmaceutical compounds . It is a component in the production of FDA-approved trifluoromethyl group-containing drugs .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Generally, it would be used in a reaction with other compounds under controlled conditions to form the desired product .
- Results : The incorporation of the trifluoromethyl group into drug molecules has been found to significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
-
Organic Chemistry
- Application : It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .
- Method of Application : The compound would be reacted with other substances under specific conditions to form the desired products .
- Results : The resulting compounds have shown potential as antiviral agents and as inhibitors of the hepatitis C virus .
-
Synthesis of Sulfides
- Application : 3-Fluoro-4-(trifluoromethyl)benzyl bromide can be used to produce p-trifluoromethylbenzyl phenyl sulfide .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Generally, it would be used in a reaction with other compounds under controlled conditions to form the desired product .
- Results : The resulting compound, p-trifluoromethylbenzyl phenyl sulfide, could have potential applications in various fields, although the specific results would depend on the context of the experiment .
-
Medicine
- Application : It is used in medicine . The specific applications in medicine would depend on the context, but could include the synthesis of various pharmaceutical compounds.
- Method of Application : The compound would be used in a reaction with other substances under specific conditions to form the desired products .
- Results : The resulting compounds could have various therapeutic effects, although the specific results would depend on the context of the experiment .
-
Synthesis of Fluorinated Building Blocks
- Application : 3-Fluoro-4-(trifluoromethyl)benzyl bromide is used in the synthesis of fluorinated building blocks .
- Method of Application : The compound would be used in a reaction with other substances under specific conditions to form the desired products .
- Results : The resulting compounds could have various applications in different fields, although the specific results would depend on the context of the experiment .
-
Synthesis of Antiviral Agents
- Application : It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .
- Method of Application : The compound would be reacted with other substances under specific conditions to form the desired products .
- Results : The resulting compounds have shown potential as antiviral agents .
Safety And Hazards
Propiedades
IUPAC Name |
4-(bromomethyl)-2-fluoro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-4-5-1-2-6(7(10)3-5)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVSRIIBGRAUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372154 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trifluoromethyl)benzyl bromide | |
CAS RN |
213203-65-7 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 213203-65-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B1302028.png)
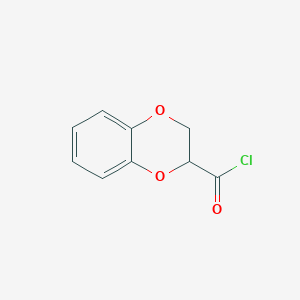
![4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1302032.png)
![4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302033.png)
![5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole](/img/structure/B1302035.png)
